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Compound of Interest

Compound Name: 3-Hydroxymethylmorpholine

Cat. No.: B1309833

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide
array of biologically active molecules and approved pharmaceuticals. Its unique
physicochemical properties, including improved aqueous solubility and metabolic stability,
make it an attractive building block in drug discovery. Among the various substituted
morpholines, the chiral 3-hydroxymethylmorpholine enantiomers have emerged as
particularly valuable synthons, providing a versatile platform for the construction of complex
molecular architectures with defined stereochemistry. This technical guide delves into the
synthesis, properties, and applications of (R)- and (S)-3-hydroxymethylmorpholine as pivotal
chiral building blocks in organic synthesis, with a focus on their role in the development of
therapeutic agents.

Physicochemical and Spectroscopic Properties

The enantiomers of 3-hydroxymethylmorpholine are typically oils or low-melting solids at
room temperature. Their physical and spectroscopic properties are critical for their identification
and characterization in synthetic processes.
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Property . Hydroxymethylmorpholine
Hydroxymethylmorpholine
(N-Boc protected)

Molecular Formula CsH11NO:z2 C10H19NO4
Molecular Weight 117.15 g/mol [1] 217.26 g/mol [2]
CAS Number 211053-50-8[1] 215917-99-0[2]

Colorless to pale yellow liquid

Appearance ) Data not available
or solid

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Optical Rotation Data not available Data not available

Spectroscopic Data:

The structural elucidation of 3-hydroxymethylmorpholine and its derivatives relies heavily on
spectroscopic techniques. While specific experimental spectra for the unprotected enantiomers
are not readily available in the public domain, the expected spectral characteristics can be
inferred from data on related morpholine derivatives.[1][2]

IH NMR: The proton NMR spectrum of 3-hydroxymethylmorpholine is expected to show
distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The
protons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (higher ppm)
compared to those adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of
the oxygen. The chemical shifts will be further influenced by the solvent and any substitution on
the nitrogen atom.[1]

13C NMR: The carbon NMR spectrum will typically display four signals for the morpholine ring
carbons and one for the hydroxymethyl carbon. The carbons bonded to the electronegative
oxygen and nitrogen atoms will have characteristic chemical shifts.[1]
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Carbon Expected Chemical Shift (ppm)
C2 ~67

C3 ~55

C5 ~45-50

C6 ~67

-CH20H ~63

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the
region of 3300-3500 cm~1 corresponding to the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations of the morpholine ring will appear in the 2850-3000 cm~! region. C-O
and C-N stretching bands are also expected in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. Fragmentation patterns will likely involve the loss of the
hydroxymethyl group, as well as cleavage of the morpholine ring.[3][4]

Enantioselective Synthesis of 3-
Hydroxymethylmorpholine

The asymmetric synthesis of 3-hydroxymethylmorpholine is crucial for its application as a
chiral building block. Several strategies have been developed, often starting from readily
available chiral precursors such as amino acids. A common and efficient approach involves the
use of (S)- or (R)-serine as the starting material.

Synthesis from Serine: A General Workflow

A versatile method for synthesizing chiral morpholine derivatives involves the conversion of
serine to a suitable intermediate, followed by cyclization. The following diagram illustrates a
general workflow for the synthesis of a protected 3,5-disubstituted morpholine from serine,
which can be adapted for the synthesis of 3-hydroxymethylmorpholine.
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Caption: General workflow for the synthesis of (S)-3-hydroxymethylmorpholine from L-
serine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester from L-Serine

This protocol describes the initial protection and esterification of L-serine, a key starting
material.

Materials:

e L-Serine

» Di-tert-butyl dicarbonate (Boc20)
e 1 N Sodium hydroxide (NaOH)

e Dioxane

o Ethyl acetate

e 1 N Potassium bisulfate (KHSOa4)
o Magnesium sulfate (MgSQOa)

e Dimethylformamide (DMF)

e Potassium carbonate (K2CO3)

o Methyl iodide (CHsl)

Procedure:

» To an ice-cold, stirred solution of L-serine in 1 N NaOH, add a solution of Boc20 in dioxane.

 Stir the mixture at low temperature and then allow it to warm to room temperature until the
reaction is complete as monitored by TLC.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Concentrate the reaction mixture, cool, and acidify with 1 N KHSOa.
e Extract the aqueous layer with ethyl acetate.

e Dry the combined organic extracts over MgSOa, filter, and concentrate to yield N-Boc-L-
serine.

 Dissolve the crude N-Boc-L-serine in DMF and cool in an ice-water bath.

e Add solid K2COs3, followed by methyl iodide.

 Stir the reaction mixture, allowing it to warm to room temperature.

o After completion, filter the mixture and partition the filtrate between ethyl acetate and water.

e Wash the organic phase, dry over MgSOu4, filter, and concentrate to obtain N-Boc-L-serine
methyl ester.

Protocol 2: N-Boc Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the N-Boc protecting group to
yield the free amine.[5][6][7]

Materials:

» N-Boc-3-hydroxymethylmorpholine

e 4M HCIl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
o Diethyl ether

Procedure:

» Dissolve the N-Boc-protected morpholine in a minimal amount of a suitable solvent or
suspend it directly in the HCI solution.

e Add a 4M solution of HClI in 1,4-dioxane.
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 Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-
MS.

» Upon completion, the product often precipitates as the hydrochloride salt.

e Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the
deprotected amine salt.

Application in Drug Discovery: The Case of
Aprepitant

3-Hydroxymethylmorpholine and its derivatives are key components in the synthesis of
numerous pharmaceuticals. A prominent example is Aprepitant (Emend®), a neurokinin-1 (NKi)
receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3]
[8] The chiral morpholine core is essential for the drug's biological activity.

The Role of the Morpholine Moiety in Aprepitant

The synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with other
key fragments. The stereochemistry of the morpholine ring is crucial for the correct three-
dimensional orientation of the pharmacophoric groups, enabling high-affinity binding to the NK1
receptor.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-7-173-S1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Building Blocks
Chiral Morpholine Trifluoromethylated Triazolinone Moiet
Derivative Phenyl Ethanol y

Key Cougling Step

Coupling ReactiorD

\

FinalvAssembly

(Coupled Intermediate)

Y

Aprepitant |

J

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

Aprepitant
(Substance P) (NK1 Antagonist)

|
bindg & activates, blocks
|

Cell Mernbralile
v |

L]

NK1 Receptor

activates

4 Intracellular Signaling Cascade\

Phospholipase C
(PLC)

produces

(T Cazt /1 PKC)

Downstream Effects
(e.g., Nausea and Vomiting)
N /

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1309833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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